molecular formula C25H24N4O5 B2550859 N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide CAS No. 899909-93-4

N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B2550859
CAS No.: 899909-93-4
M. Wt: 460.49
InChI Key: KUHJKZQFYKTYNJ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing compounds with furan and quinoline derivatives due to their significant therapeutic potential. For example, Bonilla-Castañeda et al. (2022) reported the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative through a two-step procedure, highlighting its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). Similarly, Kandinska et al. (2006) explored the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, focusing on the reaction conditions to achieve diastereoselectivity, which is critical for pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).

Anticancer and Antimicrobial Activities

Several studies have evaluated the anticancer and antimicrobial activities of furan and quinoline derivatives. For instance, Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with semicarbazide and thiadiazole moieties, showing significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020). Additionally, Bai et al. (2011) conducted a synthesis and in vitro anti-tuberculosis activity study on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, highlighting their potential as therapeutic agents against tuberculosis (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

Anti-inflammatory and Analgesic Properties

Compounds with furan and quinoline moieties have also been investigated for their anti-inflammatory and analgesic properties. Alam et al. (2011) synthesized a series of compounds and screened them for their anti-inflammatory and antibacterial activities, finding significant activity and reduced gastro-intestinal toxicity (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

Potential for Bioactivation and Pro-drug Development

The metabolism and potential for bioactivation of compounds containing furan rings, such as prazosin, have been explored, showing that these compounds can undergo significant metabolic transformations, including ring opening and conjugation, which may have implications for the development of pro-drugs (Erve, Vashishtha, Demaio, & Talaat, 2007).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-17-7-2-4-10-20(17)27-23(31)16-29-21-11-5-3-9-19(21)24(32)28(25(29)33)13-12-22(30)26-15-18-8-6-14-34-18/h2-11,14H,12-13,15-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHJKZQFYKTYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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